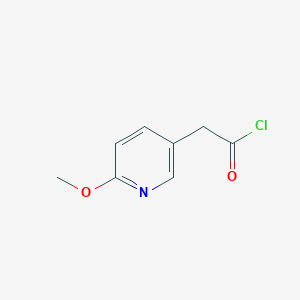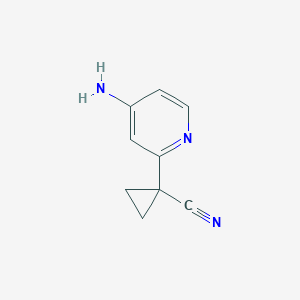![molecular formula C15H13BrO2 B13125758 Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)
Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate typically involves the bromination of biphenyl followed by esterification. One common method is the bromination of biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting brominated biphenyl is then reacted with methyl acetate in the presence of a base such as sodium hydroxide to form the desired ester .
Industrial Production Methods
Industrial production of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl structure can be oxidized to form quinones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azido-biphenyl derivatives, thiocyanate-biphenyl derivatives, and amine-biphenyl derivatives.
Oxidation: Products include biphenyl quinones.
Reduction: Products include biphenyl alcohols.
科学研究应用
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release the active biphenyl moiety. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Methyl bromoacetate: Similar in structure but lacks the biphenyl moiety.
Ethyl bromoacetate: Similar ester functionality but with an ethyl group instead of a methyl group.
Methyl 2-bromopropionate: Contains a bromine atom and ester group but with a different carbon backbone.
Uniqueness
Methyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both the brominated biphenyl structure and the ester functional group. This combination allows for diverse chemical reactivity and a wide range of applications in various fields of research .
属性
分子式 |
C15H13BrO2 |
|---|---|
分子量 |
305.17 g/mol |
IUPAC 名称 |
methyl 2-[4-(3-bromophenyl)phenyl]acetate |
InChI |
InChI=1S/C15H13BrO2/c1-18-15(17)9-11-5-7-12(8-6-11)13-3-2-4-14(16)10-13/h2-8,10H,9H2,1H3 |
InChI 键 |
FJHVWSLSKLHZLW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)

![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)


![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)



![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)



